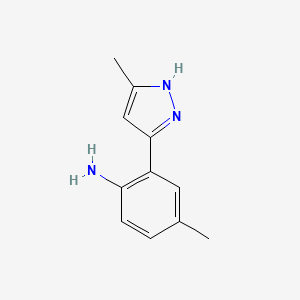
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes under specific conditions. One common method involves a three-component reaction catalyzed by sodium acetate at room temperature . The reaction proceeds as follows:
Reactants: 3-methyl-1-phenyl-5-pyrazolone, aldehydes, and sodium acetate.
Conditions: Room temperature, methanol as the solvent.
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-propyl-2H-pyrazol-3-ylamine: Similar structure but with a propyl group instead of a phenyl group.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge.
Uniqueness
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamine moiety allows for additional interactions and modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-methyl-2-(5-methyl-1H-pyrazol-3-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-10(12)9(5-7)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Clé InChI |
DVFGPCGFUMJVSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)C2=NNC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
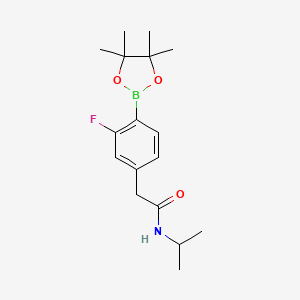
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

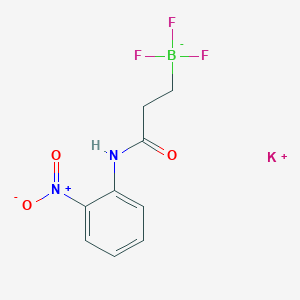
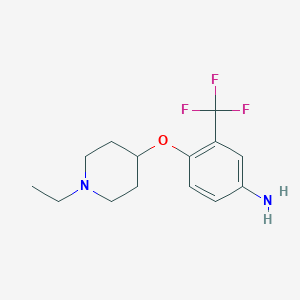
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

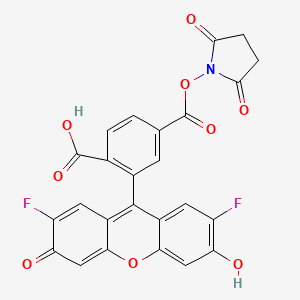
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
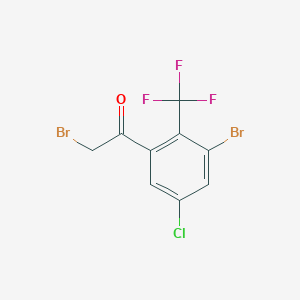

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
